molecular formula C15H24N2O3S B7151418 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide

Cat. No.: B7151418
M. Wt: 312.4 g/mol
InChI Key: RQPFPILWTPAYOI-UHFFFAOYSA-N
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Description

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide is a chemical compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropyl group and a sulfamoylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is substituted with a 2-methylpropyl group through a Friedel-Crafts alkylation reaction.

    Introduction of the sulfamoylethyl group: The sulfamoylethyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with an ethylamine derivative.

    Amidation reaction: The final step involves the formation of the amide bond through a condensation reaction between the substituted phenyl ring and the sulfamoylethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2-methylpropyl)phenyl]propanoic acid: A structurally similar compound with different functional groups.

    N-(4-cyano-3-trifluoromethylphenyl)-2-methacrylamide: Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12(2)11-14-5-3-13(4-6-14)7-8-15(18)17-9-10-21(16,19)20/h3-6,12H,7-11H2,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPFPILWTPAYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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